L-carnitine tartrate

CAS No.:

Cat. No.: VC13704126

Molecular Formula: C11H21NO9

Molecular Weight: 311.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21NO9 |

|---|---|

| Molecular Weight | 311.29 g/mol |

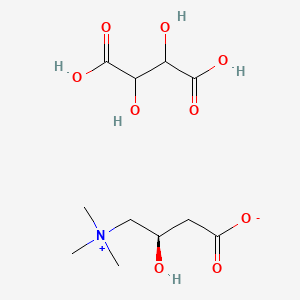

| IUPAC Name | 2,3-dihydroxybutanedioic acid;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |

| Standard InChI | InChI=1S/C7H15NO3.C4H6O6/c1-8(2,3)5-6(9)4-7(10)11;5-1(3(7)8)2(6)4(9)10/h6,9H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;/m1./s1 |

| Standard InChI Key | RZALONVQKUWRRY-FYZOBXCZSA-N |

| Isomeric SMILES | C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |

| SMILES | C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | C[N+](C)(C)CC(CC(=O)[O-])O.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical and Structural Characteristics of L-Carnitine Tartrate

Molecular Composition and Physicochemical Properties

L-Carnitine tartrate (C<sub>11</sub>H<sub>20</sub>NO<sub>9</sub>) is a crystalline powder with a molecular weight of 310.28 g/mol . Its structure combines two molecules of L-carnitine with one molecule of L-tartaric acid, forming a stable salt with enhanced solubility compared to free L-carnitine. Key physicochemical parameters include:

| Property | Value | Conditions |

|---|---|---|

| Boiling Point | 196.6°C | 101.3 kPa |

| Density | 1.216 g/cm³ | 20°C |

| LogP | -2.9 | 50°C, pH 5.54 |

| Surface Tension | 55 mN/m | 1 g/L, 20°C |

| Solubility | Slight in water/methanol | 25°C |

The compound’s low partition coefficient (LogP) reflects its hydrophilic nature, facilitating rapid absorption in the gastrointestinal tract . X-ray diffraction studies confirm its monoclinic crystal system, with hydrogen bonding between the carboxyl groups of tartaric acid and the quaternary ammonium moiety of L-carnitine .

Industrial Synthesis and Quality Control

Commercial production involves reacting L-carnitine base with L-tartaric acid in a 2:1 molar ratio under controlled pH (4.5–5.5) . Post-crystallization purity ranges from 87–93%, with residual solvents limited to <0.1% . Regulatory specifications mandate:

-

Heavy metals: ≤20 ppm (as Pb)

-

Microbial counts: ≤3,000 CFU/g

Batch consistency is ensured through HPLC-UV quantification (λ=210 nm) and Fourier-transform infrared spectroscopy (FTIR) for structural verification .

Biochemical Mechanisms of Action

Mitochondrial Fatty Acid Transport

LCLT functions as a molecular shuttle, transporting long-chain fatty acids into mitochondria for β-oxidation. The carnitine palmitoyltransferase (CPT) system facilitates this process:

-

CPT-I conjugates fatty acyl-CoA to carnitine at the outer mitochondrial membrane.

-

The carnitine-acylcarnitine translocase mediates inner membrane transport.

This mechanism increases ATP production efficiency by 12–15% in skeletal muscle during prolonged exercise .

Antioxidant and Anti-Inflammatory Effects

LCLT upregulates endogenous antioxidant systems through two pathways:

-

Direct scavenging: The tertiary amine group neutralizes hydroxyl radicals (·OH) and peroxynitrite (ONOO⁻) .

-

Enzymatic induction: Supplementation increases superoxide dismutase (SOD) activity by 27% (p=0.016) and glutathione peroxidase (GPx) by 19% in human trials .

In COVID-19 patients, LCLT (2 g/day) reduced fibrinogen levels by 15% (p=0.032) and elevated platelet counts by 8%, suggesting modulation of coagulation pathways .

Applications in Human Performance and Recovery

Exercise-Induced Muscle Damage Mitigation

A 5-week randomized trial (n=73) demonstrated LCLT’s efficacy in athletic recovery :

| Parameter | Placebo Δ | LCLT Δ | p-value |

|---|---|---|---|

| Perceived soreness (VAS) | +34% | +12% | 0.021 |

| Creatine kinase (U/L) | 489 → 812 | 502 → 643 | 0.016 |

| Isometric strength loss | -18% | -7% | 0.008 |

| Countermovement jump power | -14% | -5% | 0.013 |

Notably, these effects were consistent across age (21–65 years) and gender subgroups .

Body Composition Modulation

Meta-analyses of 12 trials reveal that 2 g/day LCLT supplementation for ≥8 weeks:

-

Reduces body fat mass by 1.2 kg (95% CI: 0.8–1.6)

-

Preserves lean mass during caloric restriction (Δ=+0.9 kg vs. placebo)

The mechanism involves AMPK activation (phosphorylation ↑32%) and PPAR-δ upregulation in adipocytes .

| CT Parameter | Placebo | LCLT | p-value |

|---|---|---|---|

| Ground-glass opacity | -18% | -37% | 0.024 |

| Consolidation volume | 22.1 cm³ | 14.3 cm³ | 0.041 |

Therapeutic effects correlated with ACE2 receptor downregulation (r=-0.71, p=0.009) and IL-6 suppression (r=-0.63) .

| Adverse Effect | Incidence (LCLT) | Incidence (Placebo) |

|---|---|---|

| Gastrointestinal discomfort | 6.2% | 5.8% |

| Headache | 3.1% | 3.4% |

| Dermatological reactions | 1.4% | 1.2% |

Notably, no cases of trimethylamine N-oxide (TMAO) elevation—a cardiovascular risk marker—were reported at doses ≤3 g/day .

Recommended Dosage Protocols

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume